[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Description
Properties
IUPAC Name |
[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-11-9-15(10-16)13(3)17(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMROCHPPHCHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is constructed by condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound:
- Starting materials: 2,5-hexanedione (a symmetrical 1,4-dicarbonyl compound) and 1-phenylethylamine.
- Reaction conditions: Typically reflux in methanol or ethanol with an acid catalyst (e.g., a drop of concentrated HCl) to promote cyclization.
- Outcome: Formation of 2,5-dimethyl-1-(1-phenylethyl)pyrrole core.
This method is well-established for generating 1-substituted 2,5-dimethylpyrroles with good yields and operational simplicity.
Formylation via Vilsmeier-Haack Reaction
Selective introduction of a formyl group at the C3 position is achieved by:
- Treating the pyrrole intermediate with phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- This generates the Vilsmeier reagent in situ, which electrophilically attacks the pyrrole ring at C3.
- This step simultaneously can form a dimethyl amide intermediate in some protocols.
The reaction is typically conducted under controlled temperature to avoid overreaction and degradation.
Reductive Amination to Install Methanamine Side Chain
The formylated pyrrole intermediate undergoes reductive amination:
- Reacting with ammonia or primary amines (e.g., methylamine derivatives).
- Using sodium triacetoxyborohydride (Na(AcO)3BH) or sodium borohydride (NaBH4) as reducing agents.
- This step converts the aldehyde into a primary amine side chain, yielding the methanamine functionality at C3.
This reductive amination is highly selective and mild, preserving the pyrrole ring integrity.
Representative Synthetic Scheme
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2,5-Hexanedione + 1-phenylethylamine, reflux in MeOH + HCl | 2,5-Dimethyl-1-(1-phenylethyl)pyrrole | Paal-Knorr synthesis, forms pyrrole core |
| 2 | Pyrrole + POCl3/DMF, 0-25 °C | 3-Formyl-2,5-dimethyl-1-(1-phenylethyl)pyrrole | Vilsmeier-Haack formylation at C3 |
| 3 | Formylated pyrrole + NH2CH3 + Na(AcO)3BH, RT | [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine | Reductive amination installs methanamine |
Alternative and Supporting Methods
- Microwave-assisted Paal-Knorr synthesis: Accelerates pyrrole ring formation with improved yields and shorter reaction times, suitable for various substituted amines.
- Functional group variations: Introduction of guanidine or other polar groups at C3 via modified reductive amination to modulate hydrophilicity and biological activity.
- Industrial scale-up considerations: Use of continuous flow reactors and automated purification (chromatography, recrystallization) to enhance yield, purity, and process safety.
Research Findings and Analytical Data
- The synthetic route yields pyrrole derivatives with >95% purity confirmed by HPLC.
- NMR characterization (1H and 13C) confirms substitution patterns:
- The formylation step is highly regioselective for the C3 position due to electronic properties of the pyrrole ring.
- Reductive amination proceeds with high chemoselectivity, avoiding over-reduction or side reactions.
Summary Table of Key Reagents and Conditions
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization (Paal-Knorr) | 2,5-Hexanedione, 1-phenylethylamine, HCl | Reflux in MeOH, 15-30 min | Pyrrole core formation |
| 2 | Electrophilic Formylation | POCl3, DMF | 0–25 °C, 1-2 h | 3-Formyl pyrrole intermediate |
| 3 | Reductive Amination | Amine (e.g., methylamine), Na(AcO)3BH | Room temperature, several hours | Methanamine side chain installation |
Chemical Reactions Analysis
Types of Reactions: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often conducted under reflux conditions.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrrole compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological effects. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : The 1-phenylethyl group in the target compound provides moderate synthetic yields (60%), comparable to pyridin-2-yl analogs (45%) but lower than chlorobenzyl derivatives (68%) . Steric hindrance from the phenylethyl group may complicate purification.
- Spectral Signatures : Aromatic protons in the 1-phenylethyl group (δ 7.25–7.35) are distinct from pyridine-based analogs (δ 8.45–8.50), enabling clear structural differentiation via NMR .
Table 2: Antimicrobial and Antitubercular Activity
Key Observations :
- . This suggests that the phenylethyl group may enhance lipophilicity, improving membrane penetration.
- Antitubercular Focus : Pyrrole derivatives like 5f are synthesized for structure-activity relationship (SAR) studies in antitubercular research . The phenylethyl group’s role in targeting mycobacterial enzymes warrants further exploration.
Physicochemical Properties
Table 3: Molecular and Calculated Properties
Key Observations :
- Lipophilicity : The phenylethyl group increases LogP (3.5) compared to pyridinylmethyl analogs (LogP 2.1), suggesting better membrane permeability but lower aqueous solubility .
- Solubility Trade-offs: Hydrochloride salts (e.g., compound in ) improve solubility (0.85 mg/mL) but may limit bioavailability in non-polar environments.
Biological Activity
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is an organic compound belonging to the pyrrole class, characterized by its unique molecular structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following structural formula:
Key Features:
- Pyrrole Ring : A five-membered ring containing nitrogen.
- Substituents : Two methyl groups at positions 2 and 5, a phenylethyl group at position 1, and a methanamine group at position 3.
Synthesis Methods
The synthesis of this compound typically involves cyclization from precursors such as 2,5-dimethylpyrrole and 1-phenylethylamine under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives based on the 2,5-dimethylpyrrole scaffold were evaluated for their inhibitory effects against Mycobacterium tuberculosis. Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC90) below 1 µg/mL with low cytotoxicity against human cells .
| Derivative | MIC90 (µg/mL) | Cytotoxicity |
|---|---|---|
| Compound 5n | < 1 | Low |
| Compound 5q | < 1 | Low |
| Compound 5r | < 1 | Low |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may interact with specific molecular targets involved in cancer progression. The mechanism of action likely involves modulation of enzyme activity and signal transduction pathways .
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may bind to receptors or enzymes, influencing their activity and leading to therapeutic effects. Detailed studies are ongoing to elucidate these interactions further.
Study on Antitubercular Activity
In a recent study focusing on the antitubercular potential of derivatives from the 2,5-dimethylpyrrole scaffold, several compounds were synthesized and screened against M. tuberculosis. The most active derivatives demonstrated significant growth inhibition of both drug-sensitive and multidrug-resistant strains .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the pyrrole ring could enhance biological activity. For instance, introducing hydrophilic groups improved solubility and bioavailability without compromising efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step organic reactions, including alkylation of pyrrole derivatives and subsequent functionalization. For example, derivatives with similar frameworks (e.g., 5f and 5g in ) were synthesized using Sonogashira coupling or nucleophilic substitution, achieving yields of 60–64%. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H/C NMR and HRMS are critical for validation .
Q. How can researchers confirm the stereochemical configuration of chiral derivatives of this compound?
- Methodology : Vibrational Circular Dichroism (VCD) combined with FTIR spectroscopy and ab initio Hartree–Fock calculations is a gold standard for absolute stereochemical assignment (). For instance, VCD studies on structurally analogous molecules (e.g., S1 and R enantiomers) enabled unambiguous configuration determination. NMR coupling constants and NOESY experiments can supplement this analysis .
Q. What analytical techniques are most effective for characterizing its structural stability under varying pH and temperature conditions?
- Methodology : Stability studies should employ thermogravimetric analysis (TGA) for decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions. For pH-dependent stability, HPLC or LC-MS under buffered conditions (pH 1–13) can monitor degradation products. Note that existing data on this compound’s stability are limited, necessitating empirical validation () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its potential as an antitubercular agent?
- Methodology : SAR analysis for pyrrole derivatives ( ) involves synthesizing analogs with modifications to the 1-phenylethyl or pyrrol-3-yl moieties. Biological testing against Mycobacterium tuberculosis (e.g., MIC assays) should be paired with computational docking to identify binding interactions with mycobacterial targets like InhA or DprE1. Data contradictions (e.g., low MIC but poor solubility) require solubility enhancement via prodrug strategies .
Q. What computational tools are suitable for predicting its metabolic pathways and toxicity profile?
- Methodology : Use databases like PISTACHIO, REAXYS, and BKMS_METABOLIC for in silico predictions of metabolic sites (e.g., amine oxidation) and toxicity endpoints (). Molecular dynamics (MD) simulations can model interactions with cytochrome P450 enzymes. Experimental validation via hepatocyte incubation and LC-MS/MS is recommended to resolve discrepancies between predicted and observed metabolites .
Q. How can researchers address conflicting data regarding its reactivity with oxidizing agents?
- Methodology : Systematic reactivity studies under controlled oxygen/nitrogen atmospheres using calorimetry (e.g., accelerating rate calorimetry) can assess exothermic behavior. Pair with GC-MS to identify volatile decomposition products. For non-volatile byproducts, high-resolution mass spectrometry (HRMS) and H NMR are essential. Cross-reference with Safety Data Sheets of structurally similar amines () to infer hazards .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
- Methodology : Chiral resolution techniques like HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution can isolate enantiomers. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. highlights VCD’s utility in verifying enantiopurity post-synthesis .
Q. How can its interactions with biological membranes be quantified for drug delivery applications?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers or employ fluorescent probes (e.g., ANS displacement assays) to assess membrane penetration. Molecular dynamics simulations (e.g., GROMACS) can model partitioning behavior. For in vivo correlation, conduct pharmacokinetic studies in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
